2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-
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Overview
Description
2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]- is a complex organic compound characterized by its unique structure, which includes an oxadiazecine ring and two sulfonyl groups attached to methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]- involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups play a crucial role in binding to these targets, while the oxadiazecine ring provides structural stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2H-1,4,7-Oxadiazecine, octahydro-4,7-bis(methylsulfonyl)-: Similar structure but with different positioning of the sulfonyl groups.
1,2,4-Oxadiazoles: A different class of oxadiazoles with distinct chemical properties and applications.
Uniqueness
2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]- is unique due to its specific ring structure and the positioning of the sulfonyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
60147-25-3 |
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Molecular Formula |
C21H28N2O5S2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
4,8-bis-(4-methylphenyl)sulfonyl-1,4,8-oxadiazecane |
InChI |
InChI=1S/C21H28N2O5S2/c1-18-4-8-20(9-5-18)29(24,25)22-12-3-13-23(15-17-28-16-14-22)30(26,27)21-10-6-19(2)7-11-21/h4-11H,3,12-17H2,1-2H3 |
InChI Key |
FHFSMHLDLYJJTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCOCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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